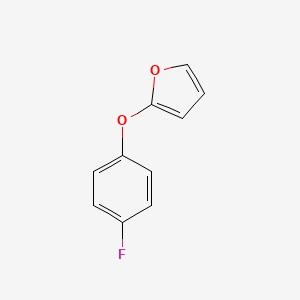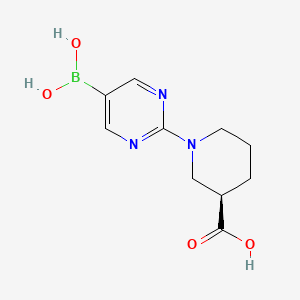![molecular formula C13H23NO4 B8291998 2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-2-yl}acetic acid](/img/structure/B8291998.png)
2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-2-yl}acetic acid
概要
説明
2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-2-yl}acetic acid is an organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a dimethyl group. This compound is often used in organic synthesis, particularly in the protection of amine groups due to the presence of the tert-butoxycarbonyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-2-yl}acetic acid typically involves the protection of the amine group in the pyrrolidine ring using di-tert-butyl dicarbonate. The reaction is carried out under basic conditions, often using sodium hydroxide or 4-dimethylaminopyridine as a base . The reaction can be performed in various solvents, including acetonitrile and tetrahydrofuran, at ambient temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process .
化学反応の分析
Types of Reactions: 2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-2-yl}acetic acid undergoes several types of reactions, including:
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the acetic acid moiety.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Deprotection: The major product is the free amine after the removal of the tert-butoxycarbonyl group
Substitution: The products depend on the nucleophile used in the reaction.
科学的研究の応用
2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-2-yl}acetic acid is widely used in scientific research, particularly in the fields of:
作用機序
The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-2-yl}acetic acid primarily involves the protection and deprotection of amine groups. The tert-butoxycarbonyl group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the amine is released, allowing it to participate in subsequent reactions .
類似化合物との比較
- 2-{1-[(tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-3-yl}acetic acid .
- (tert-Butoxy)carbonyl L-His (Trt)-Aib-OH .
Uniqueness: 2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-2-yl}acetic acid is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
特性
分子式 |
C13H23NO4 |
|---|---|
分子量 |
257.33 g/mol |
IUPAC名 |
2-[5,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9(8-10(15)16)6-7-13(14,4)5/h9H,6-8H2,1-5H3,(H,15,16) |
InChIキー |
DMBUSIVZGGANFQ-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(N1C(=O)OC(C)(C)C)CC(=O)O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
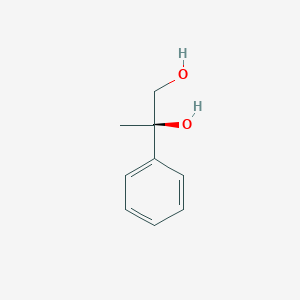
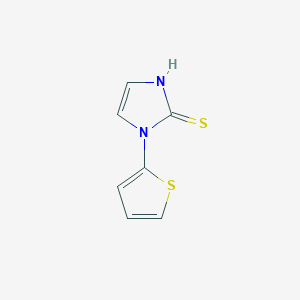
![[5-(4-Fluoro-phenyl)-3-methyl-3H-[1,2,3]triazol-4-yl]-methanol](/img/structure/B8291940.png)

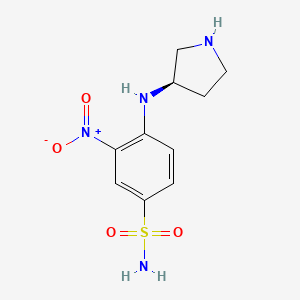

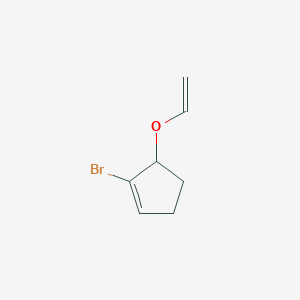
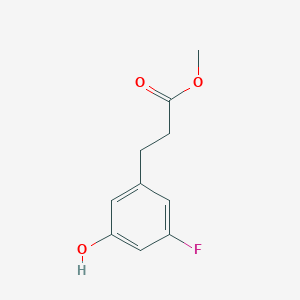
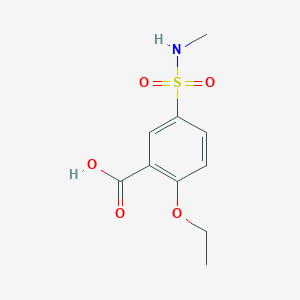

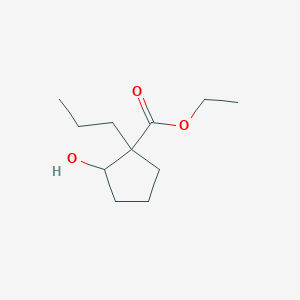
![3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile](/img/structure/B8292000.png)
